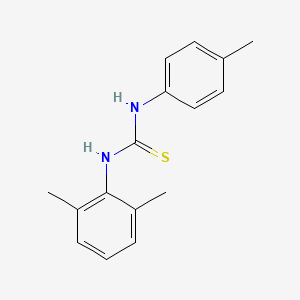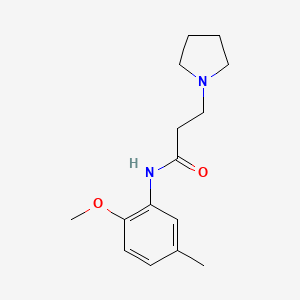
N-(2,6-dimethylphenyl)-N'-(4-methylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,6-dimethylphenyl)-N'-(4-methylphenyl)thiourea, commonly known as DMPT, is a chemical compound that has gained significant attention in recent years due to its various applications in scientific research. DMPT is a thiourea derivative that has been used in various fields of research, including agriculture, aquaculture, and medical research.
Mecanismo De Acción
DMPT acts as a pheromone by stimulating the release of gonadotropin-releasing hormone (GnRH) in the hypothalamus, which then stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This results in an increase in the production of sex hormones, which leads to improved reproductive performance in fish and shellfish.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In livestock, DMPT has been shown to improve feed efficiency, increase weight gain, and reduce ammonia emissions. In fish and shellfish, DMPT has been shown to improve reproductive performance, increase egg production, and improve larval survival. DMPT has also been studied for its potential anti-cancer properties, as it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPT has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, DMPT can be expensive and may not be readily available in some countries. Additionally, DMPT's effects on different species may vary, which can make it difficult to generalize its effects across different studies.
Direcciones Futuras
There are several future directions for DMPT research. In agriculture, DMPT could be further studied for its potential to reduce greenhouse gas emissions and improve animal welfare. In aquaculture, DMPT could be studied for its potential to improve the reproductive performance of other species, such as shrimp and crab. In medical research, DMPT could be further studied for its potential anti-cancer properties and its effects on other diseases. Additionally, the mechanisms underlying DMPT's effects on different species could be further elucidated to improve our understanding of its actions.
Conclusion:
In conclusion, DMPT is a chemical compound that has gained significant attention in recent years due to its various applications in scientific research. DMPT has been extensively studied for its potential to improve animal growth and reproductive performance, as well as for its potential anti-cancer properties. While DMPT has several advantages for lab experiments, its effects on different species may vary, which can make it difficult to generalize its effects across different studies. There are several future directions for DMPT research, including its potential to reduce greenhouse gas emissions, improve animal welfare, and improve our understanding of its mechanisms of action.
Métodos De Síntesis
DMPT can be synthesized by reacting 2,6-dimethylaniline and 4-methylphenyl isothiocyanate in the presence of a base. The reaction yields DMPT as a white powder, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
DMPT has been extensively used in scientific research, particularly in the fields of agriculture and aquaculture. In agriculture, DMPT has been used as a feed additive for livestock to improve their growth and feed efficiency. In aquaculture, DMPT has been used as a pheromone to improve the reproductive performance of fish and shellfish. DMPT has also been studied for its potential use in medical research, particularly in cancer treatment.
Propiedades
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(4-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-11-7-9-14(10-8-11)17-16(19)18-15-12(2)5-4-6-13(15)3/h4-10H,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODNVHNFYZCCNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=C(C=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylphenyl)-3-(4-methylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({5-[(4-chloro-3-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5728069.png)
![4-methoxy[1,2,3]thiadiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5728082.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5728083.png)

![4-nitrobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5728092.png)
![3-methyl-N-{3-[N-(3-nitrobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5728097.png)

![2-[(2-chlorobenzyl)thio]-N-cyclopropylacetamide](/img/structure/B5728114.png)
![3-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5728117.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)
![1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine](/img/structure/B5728144.png)